Acitazanolast hydrate

Description

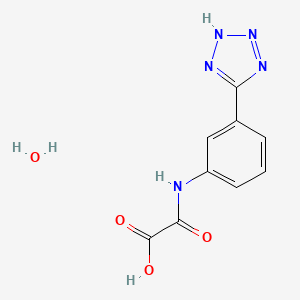

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1184521-48-9 |

|---|---|

Molecular Formula |

C9H9N5O4 |

Molecular Weight |

251.20 g/mol |

IUPAC Name |

2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid;hydrate |

InChI |

InChI=1S/C9H7N5O3.H2O/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7;/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14);1H2 |

InChI Key |

LEZMUVNSMYOTNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2.O |

Origin of Product |

United States |

Foundational & Exploratory

Acitazanolast Hydrate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast (B1664347) hydrate (B1144303) is an orally active anti-allergic agent investigated for its therapeutic potential in managing allergic and inflammatory conditions.[1][2] As the active metabolite of tazanolast (B1682938), acitazanolast hydrate exerts its effects primarily through the stabilization of mast cells, key players in the allergic cascade.[3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the molecular pathways and cellular effects. The information is supported by in vitro data and established experimental protocols to aid in further research and development.

Core Mechanism: Mast Cell Stabilization

The hallmark of this compound's activity is its ability to stabilize mast cells, thereby preventing the release of histamine (B1213489) and other pro-inflammatory mediators that trigger allergic symptoms.[1][4] This stabilization is achieved through a multi-faceted inhibition of the mast cell activation cascade.

Inhibition of Intracellular Calcium Mobilization

A critical step in mast cell degranulation is the rise in intracellular calcium concentration ([Ca2+]i). This compound effectively curtails this process by targeting key upstream signaling events. Upon activation by stimuli such as compound 48/80 or antigens, mast cells initiate a signaling cascade involving the production of inositol (B14025) trisphosphate (IP3).[4] IP3 subsequently triggers the release of calcium from intracellular stores. This compound has been shown to inhibit the production of inositol trisphosphate, leading to a reduction in the release of stored calcium.[4]

Furthermore, the depletion of intracellular calcium stores typically activates store-operated calcium entry (SOCE), a sustained influx of extracellular calcium necessary for a robust degranulation response. This compound inhibits this calcium influx, further dampening the overall increase in [Ca2+]i.[4]

Modulation of Protein Kinase C (PKC) Translocation

Protein kinase C (PKC) is another crucial component of the mast cell activation pathway. Following an increase in intracellular calcium and the generation of diacylglycerol (DAG), PKC translocates from the cytosol to the cell membrane, where it phosphorylates various substrates, leading to degranulation. This compound has been demonstrated to inhibit the translocation of PKC, thereby disrupting this essential step in the signaling cascade.[4]

Signaling Pathway of this compound's Action

The following diagram illustrates the key signaling events in mast cell activation and the points of intervention by this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various assays. The data presented is illustrative, based on available technical documentation, to provide a comparative overview.[4]

Table 1: Mast Cell Stabilization and Mediator Release Assays [4]

| Assay Type | Cell Line/System | Stimulant | Parameter | Acitazanolast Value | Reference Compound (IC50) |

| Mast Cell Degranulation | RBL-2H3 | Antigen | IC50 | 15 µM | Cromolyn Sodium (~50 µM) |

| Histamine Release | Rat Peritoneal Mast Cells | Compound 48/80 | IC50 | 25 µM | Ketotifen (~1 µM) |

Table 2: Inhibition of Intracellular Signaling [4]

| Assay Type | Cell Line | Stimulant | Parameter | Acitazanolast Value |

| Calcium Influx | RBL-2H3 | Antigen | IC50 | 12 µM |

| PKC Translocation | Rat Peritoneal Mast Cells | Compound 48/80 | IC50 | 18 µM |

| Inositol Trisphosphate Production | Rat Peritoneal Mast Cells | Compound 48/80 | IC50 | 22 µM |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Methodology:

-

Cell Culture: RBL-2H3 cells are cultured in appropriate media and seeded into 96-well plates.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Drug Incubation: Sensitized cells are washed and pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.

-

Stimulation: Degranulation is induced by adding DNP-human serum albumin (HSA). Control wells for spontaneous and total release (using a lysis agent like Triton X-100) are included.

-

Sample Collection: After incubation, the plate is centrifuged, and the supernatant is collected.

-

Enzyme Assay: The β-hexosaminidase activity in the supernatant is measured by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm after a stop solution is added.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total release control. The IC50 value for this compound is determined from the dose-response curve.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells.

Methodology:

-

Cell Preparation: Rat peritoneal mast cells are isolated and purified.

-

Drug Incubation: Cells are pre-incubated with different concentrations of this compound or vehicle.

-

Stimulation: Histamine release is stimulated using an agent like compound 48/80.

-

Supernatant Collection: The reaction is stopped, and the cell supernatant is collected after centrifugation.

-

Histamine Quantification: The histamine concentration in the supernatant is determined using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Data Analysis: The percentage inhibition of histamine release is calculated, and the IC50 value is determined.

Intracellular Calcium Measurement

This assay measures changes in intracellular calcium concentration using fluorescent indicators.

Methodology:

-

Cell Loading: RBL-2H3 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Drug Incubation: The dye-loaded cells are incubated with various concentrations of this compound.

-

Stimulation: The cells are stimulated with an appropriate agonist (e.g., antigen).

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorometer or a fluorescence microscope by measuring the fluorescence intensity at specific excitation and emission wavelengths. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the calcium concentration.

-

Data Analysis: The peak intracellular calcium concentration or the area under the curve is measured, and the inhibitory effect of this compound is quantified to determine the IC50 value.

Additional Anti-Inflammatory Mechanisms

While mast cell stabilization is the primary mechanism, evidence suggests that this compound may also possess other anti-inflammatory properties, including the inhibition of leukotriene biosynthesis.[4] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. Further investigation into these secondary mechanisms, such as potential leukotriene D4 receptor antagonism or cyclooxygenase inhibition, is warranted to fully elucidate the pharmacological profile of this compound.

Conclusion

This compound is a potent mast cell stabilizer that acts by inhibiting key steps in the mast cell activation signaling cascade. Its ability to prevent the rise in intracellular calcium concentration, through the inhibition of inositol trisphosphate production and calcium influx, and to block the translocation of protein kinase C, effectively prevents the degranulation and release of histamine and other inflammatory mediators. This well-defined mechanism of action underscores its potential as a therapeutic agent for the management of allergic diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development of this compound and related compounds.

References

Acitazanolast Hydrate: A Technical Guide to Mast Cell Stabilization for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast hydrate (B1144303) is an experimental pharmaceutical compound identified as a mast cell stabilizer, positioning it as a potential therapeutic agent for the management of allergic and inflammatory conditions such as allergic rhinitis and conjunctivitis.[1] Mast cells are pivotal in the allergic response, releasing a cascade of inflammatory mediators upon activation.[1] Acitazanolast hydrate's primary therapeutic action is centered on the inhibition of mast cell degranulation, thereby preventing the release of histamine (B1213489) and other pro-inflammatory substances.[1] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, preclinical data on a key metabolite, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Mast Cell Degranulation

The principal mechanism of action of this compound is the stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators.[1] This is primarily achieved by blocking calcium channels, which are crucial for the influx of extracellular calcium into the mast cell—a critical step for mast cell activation and subsequent degranulation.[1]

An active metabolite of the related compound tazanolast (B1682938), known as WP-871, has been shown to dose-dependently inhibit histamine release from rat peritoneal mast cells induced by compound 48/80.[2] This inhibition is directly correlated with the blockage of 45Ca2+ uptake into the mast cells.[2] Furthermore, WP-871 has been observed to inhibit the production of inositol (B14025) trisphosphate (IP3) and the translocation of protein kinase C (PKC) from the cytosol to the cell membrane, both of which are key events in the signaling cascade leading to degranulation.[2] These findings suggest that this compound, through its active metabolites, interferes with the signaling pathway at multiple points to stabilize mast cells.

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

The following diagram illustrates the proposed signaling pathway of mast cell degranulation and the points of inhibition by this compound's active metabolite.

Caption: Proposed mechanism of this compound in mast cell stabilization.

Preclinical Efficacy Data

While specific quantitative data for this compound is limited in publicly available literature, studies on WP-871, a primary active metabolite of the related compound tazanolast, provide insight into its mast cell-stabilizing properties.

Table 1: Dose-Dependent Inhibition of Histamine Release by WP-871 in Rat Peritoneal Mast Cells

| Compound | Concentration (M) | Stimulus | % Inhibition of Histamine Release | Reference |

| WP-871 | 1 x 10-7 | Compound 48/80 | Data not specified | [2] |

| WP-871 | 1 x 10-6 | Compound 48/80 | Data not specified | [2] |

| WP-871 | 1 x 10-5 | Compound 48/80 | Data not specified | [2] |

| WP-871 | 1 x 10-4 | Compound 48/80 | Data not specified | [2] |

Note: The original publication states dose-dependent inhibition but does not provide specific percentage values in the abstract. The data indicates a significant inhibitory effect within this concentration range.

Experimental Protocols

The following are detailed, representative experimental protocols for key in vitro assays used to evaluate the mast cell stabilizing activity of compounds like this compound.

In Vitro Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells

-

Cell culture medium (e.g., MEM) with supplements

-

Anti-dinitrophenyl (DNP) IgE

-

DNP-human serum albumin (HSA)

-

Tyrode's buffer

-

This compound

-

Triton X-100

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells to 80-90% confluency.

-

Sensitize cells with anti-DNP IgE (e.g., 0.5 µg/mL) for 18-24 hours.

-

-

Cell Plating and Treatment:

-

Harvest and wash sensitized cells with Tyrode's buffer.

-

Plate cells in a 96-well plate (e.g., 2 x 105 cells/well).

-

Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C.

-

-

Degranulation Induction:

-

Induce degranulation by adding DNP-HSA (e.g., 10 µg/mL) to the wells.

-

Include positive control wells (DNP-HSA without Acitazanolast) and negative control wells (no DNP-HSA).

-

For total β-hexosaminidase release, lyse a separate set of untreated cells with Triton X-100.

-

Incubate for 1 hour at 37°C.

-

-

Measurement of β-hexosaminidase Activity:

-

Centrifuge the plate and collect the supernatants.

-

Transfer supernatants and cell lysates to a new 96-well plate.

-

Add pNAG substrate solution to each well and incubate for 1 hour at 37°C.

-

Stop the reaction by adding the stop buffer.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each concentration of this compound.

-

Determine the IC50 value.

-

Caption: Workflow for β-hexosaminidase release assay.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells.

Materials:

-

Same as for the β-hexosaminidase assay, with the exception of the detection reagents.

-

Histamine Enzyme Immunoassay (EIA) or ELISA kit

Procedure:

-

Follow steps 1-3 of the Mast Cell Degranulation Assay protocol.

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the supernatants for histamine measurement.

-

Determine the histamine concentration in the supernatants using a commercial EIA or ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage inhibition of histamine release for each concentration of this compound and determine the IC50 value.

Caption: Workflow for histamine release assay.

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

-

RBL-2H3 cells or primary mast cells

-

Cell culture medium

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline

-

This compound

-

Stimulating agent (e.g., antigen, ionomycin)

-

Fluorometric imaging system or plate reader

Procedure:

-

Cell Preparation and Dye Loading:

-

Culture and harvest cells as previously described.

-

Load cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash cells to remove excess dye.

-

-

Treatment and Stimulation:

-

Resuspend cells in HEPES-buffered saline.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control.

-

Add the stimulating agent to induce calcium influx.

-

-

Data Acquisition:

-

Measure the fluorescence intensity over time using a fluorometric system. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

-

-

Data Analysis:

-

Calculate the change in intracellular calcium concentration based on the fluorescence ratio.

-

Compare the calcium response in treated versus untreated cells to determine the inhibitory effect of this compound.

-

Caption: Workflow for intracellular calcium influx assay.

Clinical Data

As an experimental drug, extensive, publicly available quantitative clinical trial data for this compound is limited. Clinical trials for allergic conjunctivitis typically evaluate the efficacy of a drug in reducing key signs and symptoms. A representative table of endpoints is provided below.

Table 2: Representative Efficacy Endpoints in Allergic Conjunctivitis Clinical Trials

| Endpoint | Measurement Scale | Time Points |

| Ocular Itching | 0-4 categorical scale | Baseline, 3, 5, 7 minutes post-challenge |

| Conjunctival Redness | 0-4 categorical scale | Baseline, 7, 15, 20 minutes post-challenge |

| Ciliary Redness | 0-4 categorical scale | Baseline, 7, 15, 20 minutes post-challenge |

| Episcleral Redness | 0-4 categorical scale | Baseline, 7, 15, 20 minutes post-challenge |

| Eyelid Swelling | 0-3 categorical scale | Baseline, 10, 15, 20 minutes post-challenge |

| Tearing | 0-3 categorical scale | Baseline, 10, 15, 20 minutes post-challenge |

Safety and Toxicology

Detailed toxicology data for this compound are not widely available in the public domain. General side effects associated with mast cell stabilizers are typically mild.

Table 3: Common Adverse Events Associated with Mast Cell Stabilizers

| System Organ Class | Adverse Event |

| Gastrointestinal Disorders | Nausea, Vomiting, Diarrhea, Abdominal Pain |

| Nervous System Disorders | Headache, Dizziness |

| General Disorders | Fatigue |

Conclusion

This compound is a promising experimental mast cell stabilizer with a mechanism of action centered on the inhibition of calcium influx, a critical step in mast cell degranulation. Preclinical evidence from a key metabolite of a related compound supports its potential to inhibit histamine release and interfere with key signaling molecules in the degranulation cascade. While comprehensive quantitative preclinical and clinical data for this compound are not yet publicly available, the provided experimental protocols offer a robust framework for its continued investigation. Further research is necessary to fully elucidate its efficacy, safety, and pharmacokinetic profile to support its potential development as a therapeutic for allergic and inflammatory diseases.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Acitazanolast Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acitazanolast hydrate (B1144303) is a potent mast cell stabilizer developed for the treatment of allergic conjunctivitis. This document provides a comprehensive overview of its discovery, chemical synthesis, mechanism of action, and the experimental methodologies used in its evaluation. As an inhibitor of histamine (B1213489) and other inflammatory mediator release, Acitazanolast hydrate offers a targeted approach to managing ocular allergic reactions. This guide consolidates key technical information, including detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Development

This compound was developed by Wakamoto Pharmaceutical Co., Ltd. as part of their research into anti-allergic agents.[1] It was identified as the active metabolite of Tazanolast (B1682938), an orally administered anti-allergic drug.[2] The therapeutic focus for this compound has been its formulation as a 0.1% ophthalmic solution for the topical treatment of allergic conjunctivitis.[1]

Chemical Synthesis of this compound

The synthesis of Acitazanolast, chemically known as 3'-(1H-tetrazol-5-yl)oxanilic acid, involves a multi-step process. While a detailed, step-by-step protocol for the synthesis of the hydrate form is not publicly available, the synthesis of the closely related disodium (B8443419) salt provides insight into the formation of the core molecule.

Synthesis of Disodium 3-(1H-tetrazol-5-yl)oxanilate:

A detailed protocol for the synthesis of the disodium salt of Acitazanolast is as follows:

-

Dissolution of Sodium Hydroxide (B78521): Sodium hydroxide (1.72 g; 43 mmol) is dissolved in 100 ml of methanol.

-

Addition of Starting Material: To this solution, 3-(1H-tetrazol-5-yl)oxanilic acid (5 g; 21.5 mmol) is added.

-

Reaction: The mixture is stirred for 1 hour at room temperature.

-

Precipitation: The resulting reaction solution is poured into 300 ml of ethyl ether at room temperature with continuous stirring.

-

Isolation and Drying: The precipitated crystals are filtered off and dried at 40°C in vacuo in the presence of phosphorous pentoxide.

-

Final Product: This process yields 5 g (85% yield) of disodium 3-(1H-tetrazol-5-yl)oxanilate.

This protocol describes the synthesis of a salt of Acitazanolast and is presented as an illustrative example of the chemical transformations involved.

Mechanism of Action

This compound functions as a mast cell stabilizer, effectively inhibiting the release of histamine and other chemical mediators responsible for allergic reactions.[3] Its mechanism of action is multifaceted and involves several key cellular processes.

At a molecular level, this compound prevents the degranulation of mast cells, the process by which these immune cells release granules containing histamine and other pro-inflammatory substances.[3] This inhibition is crucial in mitigating the symptoms of allergic conditions such as allergic rhinitis, asthma, and conjunctivitis.[3]

The stabilizing effect of this compound on mast cells is linked to its ability to modulate intracellular calcium levels.[3] The activation and degranulation of mast cells are dependent on an influx of calcium ions.[3] Acitazanolast appears to interfere with this calcium influx, thereby preventing the cascade of events that leads to the release of histamine and the subsequent allergic response.[2][3] Preclinical studies have shown that Acitazanolast (WP-871) dose-dependently inhibits compound 48/80-induced histamine release from rat peritoneal mast cells and also inhibits the associated increase in intracellular Ca2+ concentration.[2]

Furthermore, Acitazanolast is believed to inhibit the production of other inflammatory mediators, including leukotrienes and prostaglandins, further reducing the severity of allergic symptoms.[3]

Below is a diagram illustrating the proposed signaling pathway for Acitazanolast's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the efficacy of Acitazanolast.

β-Hexosaminidase Release Assay

Objective: To determine the inhibitory effect of Acitazanolast on the degranulation of mast cells by measuring the release of the enzyme β-hexosaminidase, a marker for mast cell degranulation.

Protocol:

-

Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium supplemented with 10% fetal bovine serum and antibiotics.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of Acitazanolast for 30 minutes at 37°C.

-

Stimulation: Mast cell degranulation is induced by adding DNP-human serum albumin.

-

Quantification: The supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated for each concentration of Acitazanolast to determine the IC50 value (the concentration at which 50% of the maximal inhibition is observed).[4]

Histamine Release Assay

Objective: To directly quantify the inhibition of histamine release from mast cells by Acitazanolast.

Protocol:

-

Mast Cell Isolation: Peritoneal mast cells are isolated from Wistar rats.

-

Pre-incubation: The isolated mast cells are pre-incubated with different concentrations of Acitazanolast.

-

Induction of Histamine Release: Histamine release is induced by the addition of compound 48/80.

-

Measurement: The amount of histamine released into the supernatant is measured using a fluorometric assay.

-

Analysis: The inhibitory effect of Acitazanolast on histamine release is calculated as a percentage of the release in the control (untreated) cells.[2][4]

The workflow for these in vitro efficacy studies can be visualized as follows:

Quantitative Data Summary

While comprehensive clinical trial data with specific quantitative outcomes for this compound is not widely published, preclinical studies have provided valuable insights into its potency.

Table 1: Preclinical Activity of Acitazanolast (WP-871)

| Assay | Model System | Stimulus | Effect | Potency | Reference |

| Histamine Release | Rat Peritoneal Mast Cells | Compound 48/80 | Dose-dependent inhibition | - | [2] |

| 45Ca Uptake | Rat Peritoneal Mast Cells | Compound 48/80 | Inhibition | - | [2] |

Further research is required to populate this table with specific quantitative values such as IC50 and clinical efficacy data.

Clinical Significance and Future Directions

This compound, through its targeted mechanism of action as a mast cell stabilizer, represents a significant therapeutic option for the management of allergic conjunctivitis. Its ability to inhibit the release of histamine and other inflammatory mediators directly addresses the underlying cause of allergic symptoms. The development of a 0.1% ophthalmic solution by Wakamoto Pharmaceutical provides a convenient and effective topical delivery method for this condition.

Future research should focus on conducting and publishing large-scale, randomized, controlled clinical trials to further elucidate the efficacy and safety profile of this compound ophthalmic solution. Head-to-head comparison studies with other established anti-allergic eye drops would be beneficial in positioning Acitazanolast within the current treatment landscape. Additionally, further exploration of its mechanism, including the identification of specific molecular targets within the calcium signaling pathway, could lead to the development of even more potent and selective anti-allergic therapies.

References

- 1. Prescription Products|WAKAMOTO PHARMACEUTICAL CO., LTD. [wakamoto-pharm.co.jp]

- 2. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

Acitazanolast Hydrate in Allergic Inflammation: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allergic inflammation is a complex immunological cascade driven by the degranulation of mast cells and the subsequent release of potent inflammatory mediators. Acitazanolast hydrate (B1144303) is an anti-allergic agent that functions primarily as a mast cell stabilizer.[1] Its mechanism of action centers on the inhibition of mast cell degranulation, thereby preventing the release of histamine (B1213489), leukotrienes, and prostaglandins (B1171923) that mediate allergic symptoms.[1][2] This is achieved by modulating key intracellular signaling events, particularly by inhibiting the influx of extracellular calcium, a critical trigger for degranulation.[1][3][4] This technical guide provides an in-depth review of the molecular mechanisms, quantitative efficacy, and experimental evaluation of Acitazanolast hydrate in the context of allergic inflammation.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach targeting the initial stages of the allergic response.

-

Mast Cell Stabilization : The primary mechanism is the stabilization of mast cell membranes.[1][3] In allergic reactions, allergens cross-link Immunoglobulin E (IgE) antibodies bound to FcεRI receptors on mast cells, initiating a signaling cascade that leads to degranulation.[5] Acitazanolast prevents this degranulation process, effectively halting the release of pre-formed mediators stored in cytoplasmic granules.[1]

-

Inhibition of Mediator Release : By stabilizing mast cells, Acitazanolast effectively reduces the release of key pro-inflammatory mediators:

-

Histamine : Prevents the release of histamine, a primary mediator responsible for acute allergic symptoms like itching, swelling, and redness.[1][2]

-

Leukotrienes and Prostaglandins : It is also believed to inhibit the production of lipid mediators like leukotrienes and prostaglandins, which contribute to the later phases of inflammation and exacerbate allergic reactions.[1]

-

-

Modulation of Intracellular Calcium (Ca2+) : Mast cell activation and degranulation are critically dependent on an increase in intracellular Ca2+ concentration.[1] Acitazanolast appears to interfere with the influx of calcium ions into the mast cell from the extracellular environment, a crucial step for activating the degranulation cascade.[1][3][4] An active metabolite, WP-871, has been shown to dose-dependently inhibit compound 48/80-induced 45Ca uptake into rat peritoneal mast cells.[4]

-

Interference with Downstream Signaling : The inhibition of Ca2+ influx has downstream consequences. The active metabolite of tazanolast (B1682938), of which Acitazanolast is a monohydrate form, was found to inhibit the translocation of protein kinase C (PKC) from the cytosol to the membrane and to inhibit inositol (B14025) trisphosphate (IP3) production, both of which are essential events in the signaling pathway leading to histamine release.[4]

-

Other Potential Effects : Beyond mast cell stabilization, Acitazanolast may modulate the broader immune response by downregulating the expression of cell adhesion molecules, which are involved in recruiting inflammatory cells to the site of allergen exposure.[1]

Signaling Pathway of Allergic Inflammation and Acitazanolast Intervention

The following diagram illustrates the mast cell activation pathway and the primary point of intervention for this compound.

Quantitative Efficacy Data

Table 1: Primary Efficacy Endpoint in a Phase II Clinical Trial for Allergic Rhinitis

This table summarizes the change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS), which includes scores for nasal congestion, rhinorrhea, sneezing, and nasal itching.[6]

| Treatment Group | Mean Change from Baseline in rTNSS (± SEM) | p-value vs. Placebo |

| Placebo | -2.5 ± 0.5 | - |

| Acitazanolast (Low Dose) | -4.8 ± 0.6 | <0.05 |

| Acitazanolast (High Dose) | -6.2 ± 0.7 | <0.01 |

Experimental Protocols for Efficacy Evaluation

The anti-allergic properties of this compound can be validated through a series of established in vitro and in vivo experimental models.

In Vitro Assays

4.1.1 Mast Cell Degranulation (Histamine Release) Assay

-

Objective : To quantify the inhibitory effect of Acitazanolast on antigen-induced or chemical-induced histamine release from mast cells.

-

Methodology :

-

Cell Culture : Rat Basophilic Leukemia (RBL-2H3) cells or primary rat peritoneal mast cells are cultured under standard conditions.[4][7]

-

Sensitization : For antigen-induced models, cells are sensitized overnight with anti-DNP IgE.

-

Treatment : Cells are washed and pre-incubated with varying concentrations of this compound or a vehicle control for 30-60 minutes.

-

Challenge : Degranulation is induced by adding an antigen (e.g., DNP-HSA) or a chemical secretagogue (e.g., compound 48/80).[4]

-

Quantification : The reaction is stopped by centrifugation at 4°C. The histamine content in the supernatant is measured using a fluorometric assay or an ELISA kit. Total histamine is determined by lysing an untreated cell pellet.

-

Analysis : The percentage of histamine release inhibition is calculated relative to the vehicle-treated control.

-

4.1.2 Intracellular Calcium Influx Assay

-

Objective : To measure the effect of Acitazanolast on the influx of extracellular Ca2+ following mast cell stimulation.

-

Methodology :

-

Cell Preparation : Sensitized mast cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Treatment : Cells are pre-treated with this compound or a vehicle control.

-

Stimulation : Cells are challenged with an appropriate stimulus (e.g., antigen).

-

Measurement : Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader or flow cytometer. Alternatively, radiolabeled 45Ca uptake can be measured as described in studies with similar compounds.[4]

-

Analysis : The peak fluorescence intensity or rate of 45Ca uptake is compared between treated and control groups to determine the extent of inhibition.

-

In Vivo Animal Models

4.2.1 Passive Cutaneous Anaphylaxis (PCA) Model

-

Objective : To evaluate the ability of Acitazanolast to inhibit IgE-mediated vascular permeability in vivo.

-

Methodology :

-

Animal Strain : BALB/c mice, which are known to mount strong Th2-type responses, are commonly used.[8]

-

Sensitization : Mice are passively sensitized via an intradermal injection of anti-DNP IgE into one ear or a shaved area of the back.

-

Treatment : After a sensitization period (typically 24 hours), mice are administered this compound (e.g., orally or intraperitoneally) or a vehicle control.

-

Challenge : After 1-2 hours, an antigenic challenge is administered intravenously, consisting of the specific antigen (DNP-HSA) mixed with Evans blue dye.

-

Evaluation : After 30 minutes, animals are euthanized. The extravasated Evans blue dye at the sensitized skin site is extracted using formamide (B127407) or potassium hydroxide (B78521) and quantified spectrophotometrically at ~620 nm.

-

Analysis : The amount of dye extravasation in the treated group is compared to the vehicle control group to determine the percentage of inhibition.

-

Experimental and Clinical Trial Workflows

The following diagrams illustrate standardized workflows for evaluating Acitazanolast's efficacy.

Conclusion

This compound is a potent mast cell stabilizer that effectively mitigates the primary drivers of the acute allergic inflammatory response.[1] Its well-defined mechanism of action, centered on the inhibition of calcium influx and subsequent mast cell degranulation, provides a strong rationale for its use in allergic conditions.[1][3][4] Quantitative data from clinical trials in allergic rhinitis supports its efficacy in reducing symptoms.[6] The established in vitro and in vivo protocols detailed herein provide a robust framework for further research and development of Acitazanolast and other compounds in this therapeutic class.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. tmsforacure.org [tmsforacure.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Profile of Acitazanolast Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast (B1664347) hydrate (B1144303), the active metabolite of the orally administered anti-allergic drug tazanolast (B1682938), is a potent mast cell stabilizer.[1][2] Developed in Japan, it is marketed as a 0.1% ophthalmic solution under the trade name Zepelin® for the treatment of allergic conjunctivitis.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of Acitazanolast hydrate, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound exerts its anti-allergic effects primarily by stabilizing mast cells, thereby inhibiting the release of chemical mediators responsible for Type I hypersensitivity reactions.[1][4] Its multifaceted mechanism of action involves the modulation of key signaling pathways within mast cells.

2.1. Inhibition of Mast Cell Degranulation

This compound dose-dependently inhibits the release of histamine (B1213489), leukotrienes (LTs), and platelet-activating factor (PAF) from mast cells.[1] This inhibitory effect has been demonstrated in in vitro studies using rat peritoneal mast cells and guinea pig lung sections following antigen-antibody reactions.[1]

2.2. Modulation of Intracellular Calcium Signaling

A critical step in mast cell activation is an increase in intracellular calcium concentration ([Ca²⁺]i). This compound has been shown to inhibit the influx of extracellular calcium into mast cells.[1][2] The underlying mechanism for this is the inhibition of the phosphatidylinositol (PI) turnover, which leads to a reduction in the production of inositol (B14025) trisphosphate (IP₃).[2][5] IP₃ is a crucial second messenger that binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium. By suppressing IP₃ production, this compound effectively dampens the calcium signal required for degranulation.[2] Furthermore, it inhibits the translocation of protein kinase C (PKC) from the cytosol to the cell membrane, another calcium-dependent step in the signaling cascade leading to mediator release.[1][2]

2.3. Leukotriene D4 Receptor Antagonism

In addition to its mast cell stabilizing properties, there is evidence to suggest that Acitazanolast may also act as a leukotriene D4 (LTD4) receptor antagonist. This dual action would contribute to its anti-inflammatory effects by not only preventing the release of leukotrienes but also by blocking their action at their target receptors.

The proposed signaling pathway for this compound's action on mast cells is depicted in the following diagram:

Pharmacodynamics

In vivo studies have demonstrated the efficacy of this compound in animal models of allergic conjunctivitis. Topical administration of this compound eye drops showed a concentration-dependent inhibition of increased vascular permeability in both rat and guinea pig models of allergic conjunctivitis.[4]

Pharmacokinetics

4.1. Absorption and Distribution

In animal studies using radiolabeled this compound in rabbits, topical administration resulted in distribution primarily to the external ocular tissues. The highest concentrations were observed in the conjunctiva (bulbar and palpebral) and eyelids within 5 minutes of administration, and in the cornea after 30 minutes.[5] Levels in the lens, retina, vitreous humor, and optic nerve were below or near the detection limit.[5] In rats, high concentrations were maintained in the conjunctival tissue for an extended period, with levels sufficient to inhibit histamine release for up to 8 hours post-instillation.[1]

4.2. Metabolism

Acitazanolast is the active metabolite of tazanolast, which undergoes rapid hydrolysis of its butyl ester group, likely at the site of absorption, to form acitazanolast.[1]

4.3. Excretion

Due to the low systemic absorption after ophthalmic administration, the excretion profile from this route has not been characterized in humans.

Clinical Efficacy

The clinical development of this compound ophthalmic solution was conducted in Japan for the treatment of allergic conjunctivitis and vernal keratoconjunctivitis.[1]

5.1. Phase III Clinical Trial in Allergic Conjunctivitis

A double-blind comparative study was conducted in 182 patients with allergic conjunctivitis, comparing 0.1% this compound ophthalmic solution with 2% sodium cromoglicate ophthalmic solution.[4] The treatment regimen was 1-2 drops, 4 times daily for 28 days. The final overall improvement rate (rated as "improved" or better) for allergic conjunctivitis was 66.7% (52 out of 78 patients) in the this compound group.[4]

5.2. Long-term Administration

In a long-term study, the efficacy of this compound was confirmed for a duration of 12 weeks and up to 37 weeks, with no reported side effects during the study period.[1]

5.3. Pre-seasonal Administration

A study on the pre-seasonal administration of this compound for seasonal allergic conjunctivitis showed that patients who started treatment before the onset of the pollen season had significantly lower scores for itching, tearing, and conjunctival and palpebral hyperemia compared to those who started treatment after the pollen season began.[7]

Safety and Tolerability

Experimental Protocols

7.1. In Vitro Mast Cell Stabilization Assay

-

Objective: To determine the inhibitory effect of this compound on antigen-induced mediator release from mast cells.

-

Methodology:

-

Cell Source: Peritoneal mast cells are harvested from rats (e.g., Wistar strain).

-

Sensitization: The mast cells are passively sensitized with anti-DNP (dinitrophenyl) IgE antibody.

-

Drug Incubation: Sensitized mast cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Challenge: Mast cell degranulation is induced by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin).

-

Mediator Quantification: The amount of histamine, leukotrienes, and PAF released into the supernatant is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The concentration of this compound that causes 50% inhibition of mediator release (IC₅₀) is calculated.

-

7.2. In Vivo Model of Allergic Conjunctivitis

-

Objective: To evaluate the efficacy of topical this compound in an animal model of allergic conjunctivitis.

-

Methodology:

-

Animal Model: Rats or guinea pigs are actively sensitized with an allergen (e.g., ovalbumin).

-

Drug Administration: this compound ophthalmic solution or vehicle is topically administered to the eyes of sensitized animals.

-

Allergen Challenge: Allergic conjunctivitis is induced by challenging the eyes with the same allergen.

-

Efficacy Assessment: The primary endpoint is the measurement of vascular permeability, often assessed by the extravasation of a dye (e.g., Evans blue) into the conjunctival tissue. Clinical signs such as conjunctival hyperemia and chemosis can also be scored.

-

Data Analysis: The inhibitory effect of this compound on the allergic reaction is compared to the vehicle control group.

-

The following diagram illustrates a general workflow for the in vitro mast cell stabilization assay:

Conclusion

This compound is a potent mast cell stabilizer with a well-defined mechanism of action centered on the inhibition of intracellular calcium signaling. Its topical ophthalmic formulation has demonstrated efficacy and a favorable safety profile in the treatment of allergic conjunctivitis. The minimal systemic absorption contributes to its safety. This comprehensive pharmacological profile supports its use as a valuable therapeutic agent for ocular allergic diseases. Further research could explore its potential in other allergic conditions and further delineate its interactions with various components of the mast cell signaling cascade.

References

- 1. pmda.go.jp [pmda.go.jp]

- 2. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.or.jp [med.or.jp]

- 4. å»çç¨å»è¬å : ã¼ããªã³ (ã¼ããªã³ç¹ç¼æ¶²0.1ï¼ ) [kegg.jp]

- 5. pins.japic.or.jp [pins.japic.or.jp]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. アシタザノラスト水和物点眼液の季節性アレルギー性結膜炎に対する季節前投与の効果 (臨床眼科 61巻3号) | 医書.jp [webview.isho.jp]

Acitazanolast Hydrate for Allergic Rhinitis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitazanolast (B1664347) hydrate (B1144303) is an investigational mast cell stabilizer showing promise for the treatment of allergic rhinitis. This document provides a comprehensive technical overview of its mechanism of action, relevant experimental protocols for its evaluation, and a summary of clinical data from related compounds to guide further research and development. While specific clinical data for acitazanolast hydrate in allergic rhinitis is not yet publicly available, this guide leverages data from established mast cell stabilizers to provide a framework for its potential clinical profile and to outline key experimental methodologies for its characterization.

Introduction to this compound and Allergic Rhinitis

Allergic rhinitis is an inflammatory condition of the nasal mucosa triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, nasal congestion, and itching. It is a global health issue affecting a significant portion of the population and is mediated by an IgE-dependent activation of mast cells.[1] this compound is a mast cell stabilizer currently under investigation for its therapeutic potential in allergic and inflammatory conditions, including allergic rhinitis.[2] Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical event in the allergic cascade.[1]

Mechanism of Action: Mast Cell Stabilization

This compound exerts its anti-allergic effects by stabilizing mast cells, thereby preventing the release of histamine, leukotrienes, prostaglandins, and other inflammatory mediators that cause the symptoms of allergic rhinitis.[1] This stabilization is achieved by inhibiting the influx of calcium ions (Ca2+) into the mast cell, a crucial step for degranulation.[1] By blocking calcium channels, this compound effectively halts the signaling cascade that leads to the release of pro-inflammatory substances.[1]

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

Quantitative Data Presentation (Representative Data from Mast Cell Stabilizers)

As clinical trial data for this compound in allergic rhinitis is not yet available, this section presents representative efficacy and safety data from clinical trials of other well-established mast cell stabilizers, cromolyn (B99618) sodium and nedocromil (B1678009) sodium, to provide a benchmark for expected clinical performance.

Table 1: Efficacy of Cromolyn Sodium in Allergic Rhinitis

| Study | Treatment Group | Primary Endpoint | Result | p-value |

| Handelman et al. (1977)[3] | Cromolyn Sodium | Improvement in sneezing | 5 out of 12 patients showed major improvement. | Not Reported |

| Improvement in rhinorrhea | 4 out of 12 patients showed major improvement. | Not Reported | ||

| Welsh et al. (1976)[4] | Cromolyn Sodium 4% | Reduction in symptom scores (runny nose, stuffy nose, sneezing, nose blowing) | Significant reduction in symptom scores compared to placebo. | < 0.005 |

| Meltzer et al. (2002)[5] | Cromolyn Sodium 4% | Overall symptom relief | Statistically significantly more effective than placebo in controlling allergy symptoms. | 0.02 |

| Relief of sneezing | Statistically significantly more effective than placebo. | 0.01 | ||

| Relief of nasal congestion | Statistically significantly more effective than placebo. | 0.03 |

Table 2: Efficacy of Nedocromil Sodium in Seasonal Allergic Rhinitis

| Study | Treatment Group | Primary Endpoint | Result | p-value |

| Bellioni et al. (1988)[6] | Nedocromil Sodium 1% | Improvement in signs and symptoms | Highly significant differences in favor of nedocromil sodium for all signs and symptoms. | < 0.001 |

| Creticos et al. (1993)[7] | Nedocromil Sodium 1% | Reduction in rhinitis symptom summary scores | Significant improvement within 2 hours compared to placebo. | 0.016 |

| Corrado et al. (1991)[8] | Nedocromil Sodium 1% | Relief of rhinitis symptoms | More effective than placebo in relieving symptoms. | < 0.05 |

Table 3: Safety Profile of Cromolyn Sodium and Nedocromil Sodium in Allergic Rhinitis

| Drug | Study | Common Adverse Events Reported | Note |

| Cromolyn Sodium | Welsh et al. (1976)[4] | Not specified, but noted a significant reduction in antihistamine use. | - |

| Meltzer et al. (2002)[5] | Headache, rhinitis. | No significant difference in adverse events between cromolyn and placebo. | |

| Nedocromil Sodium | Bellioni et al. (1988)[6] | Well tolerated with no significant effects on laboratory data. | - |

| Creticos et al. (1993)[7] | Not specified. | - |

Experimental Protocols

The following are key experimental protocols relevant to the preclinical and clinical evaluation of this compound for allergic rhinitis.

In Vitro Mast Cell Degranulation Assay

This assay is fundamental to confirming the mast cell stabilizing activity of a compound.

Objective: To quantify the inhibitory effect of this compound on the degranulation of mast cells following IgE-mediated activation.

Methodology:

-

Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a common model for mast cells, are cultured in appropriate media.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Compound Incubation: Sensitized cells are washed and then incubated with varying concentrations of this compound for a specified period.

-

Antigen Challenge: Degranulation is induced by challenging the cells with DNP-BSA (bovine serum albumin).

-

Quantification of Degranulation: The extent of degranulation is measured by quantifying the activity of β-hexosaminidase, an enzyme released from mast cell granules, in the cell supernatant using a colorimetric substrate.

-

Data Analysis: The percentage of inhibition of degranulation by this compound is calculated by comparing the β-hexosaminidase activity in treated wells to that in untreated (control) wells.

In Vivo Murine Model of Allergic Rhinitis

This model is used to evaluate the efficacy of a compound in a living organism.

Objective: To assess the ability of this compound to alleviate the symptoms of allergic rhinitis in a mouse model.

Methodology:

-

Sensitization: Mice (e.g., BALB/c strain) are sensitized to an allergen, commonly ovalbumin (OVA), through intraperitoneal injections with an adjuvant like alum.

-

Drug Administration: Following sensitization, mice are treated with this compound or a vehicle control, typically via oral gavage or intranasal administration, for a defined period.

-

Allergen Challenge: Mice are challenged with intranasal administration of the allergen (OVA) to induce an allergic reaction.

-

Symptom Evaluation: The frequency of sneezing and nasal rubbing movements is counted for a specific duration immediately after the allergen challenge.

-

Histological Analysis: Nasal tissues are collected for histological examination to assess inflammatory cell infiltration (e.g., eosinophils).

-

Biomarker Analysis: Levels of inflammatory mediators (e.g., histamine, IgE) in serum or nasal lavage fluid can be measured using ELISA.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Treating allergic conjunctivitis: A once-daily medication that provides 24-hour symptom relief - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment of chronic perennial allergic rhinitis: a double-blind trial of cromolyn sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of perennial allergic rhinitis with cromolyn sodium. Double-blind study on 34 adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and patient satisfaction with cromolyn sodium nasal solution in the treatment of seasonal allergic rhinitis: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A double-blind group comparative study of nedocromil sodium in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nedocromil sodium is rapidly effective in the therapy of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A multicenter trial of nedocromil sodium, 1% nasal solution, compared with cromolyn sodium and placebo in ragweed seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Acitazanolast Hydrate in Asthma Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast hydrate (B1144303) is an anti-allergic agent identified as a mast cell stabilizer.[1] Its therapeutic potential in allergic conditions such as asthma is predicated on its ability to inhibit the degranulation of mast cells, a critical event in the inflammatory cascade of allergic asthma. This technical guide provides an in-depth overview of the mechanism of action of Acitazanolast hydrate and presents a detailed, representative experimental protocol for its investigation in a murine model of ovalbumin-induced allergic asthma. This guide is intended to serve as a resource for researchers and professionals in the field of respiratory drug development.

Mechanism of Action of this compound

This compound functions as a mast cell stabilizer by preventing the release of histamine (B1213489) and other chemical mediators from mast cells.[2] The primary mechanism of action is believed to be the inhibition of calcium influx into mast cells, a crucial step for their activation and subsequent degranulation.[3]

An active metabolite of Tazanolast (B1682938), identified as WP-871 (3'-(1H-tetrazol-5-yl)oxanilic acid monohydrate), has been shown to dose-dependently inhibit histamine release from rat peritoneal mast cells induced by compound 48/80.[1] Further studies on WP-871 revealed that it effectively inhibits the uptake of ⁴⁵Ca into mast cells and prevents the translocation of protein kinase C from the cytosol to the cell membrane, a key step in the signaling cascade leading to degranulation.[1] WP-871 was also found to inhibit the production of inositol (B14025) trisphosphate without directly affecting phospholipase C.[1] These findings suggest that the primary mechanism by which Acitazanolast's active metabolite stabilizes mast cells is by preventing the increase in intracellular Ca²⁺ concentration, a critical trigger for histamine release.[1]

Signaling Pathway of this compound in Mast Cells

The proposed signaling pathway for this compound's action on mast cells is depicted below. Allergen binding to IgE on the mast cell surface typically triggers a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This compound is hypothesized to interfere with the influx of extracellular calcium, a critical step for mast cell degranulation.

Experimental Protocols for Investigating this compound in a Murine Asthma Model

While specific in vivo studies detailing the effects of this compound in asthma models are not publicly available, a standard and widely accepted model for evaluating potential anti-asthmatic compounds is the ovalbumin (OVA)-induced allergic asthma model in mice. The following protocol provides a detailed methodology that can be adapted for the investigation of this compound.

Murine Ovalbumin-Induced Allergic Asthma Model

1. Animals:

-

Species: BALB/c mice (female, 6-8 weeks old are commonly used as they develop a robust Th2-type inflammatory response).

-

Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (B78521) (Alum)

-

Phosphate-buffered saline (PBS), sterile

-

Methacholine (B1211447) chloride

-

This compound

-

Vehicle for this compound (e.g., saline, 0.5% carboxymethylcellulose)

-

Dexamethasone (B1670325) (as a positive control)

3. Experimental Groups:

-

Group 1: Control (sensitized and challenged with PBS)

-

Group 2: OVA (sensitized and challenged with OVA, treated with vehicle)

-

Group 3: OVA + this compound (low dose)

-

Group 4: OVA + this compound (high dose)

-

Group 5: OVA + Dexamethasone (positive control)

4. Sensitization and Challenge Protocol:

-

Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS. The control group receives i.p. injections of PBS with alum.

-

Challenge: From days 21 to 23, challenge the sensitized mice with aerosolized 1% (w/v) OVA in PBS for 30 minutes daily using a nebulizer. The control group is challenged with aerosolized PBS.

-

Treatment: Administer this compound or vehicle (e.g., by oral gavage) daily, starting one hour before each OVA challenge (Days 21-23). The positive control group receives dexamethasone (e.g., 1 mg/kg, i.p.) one hour before each challenge.

5. Assessment of Airway Hyperresponsiveness (AHR) (Day 24):

-

Anesthetize mice and tracheostomize.

-

Mechanically ventilate the mice.

-

Measure baseline lung resistance and compliance.

-

Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

-

Record lung resistance and compliance at each concentration to determine the provocative concentration of methacholine that causes a 200% increase in lung resistance (PC200).

6. Bronchoalveolar Lavage (BAL) and Cell Analysis (Day 25):

-

After AHR measurement, euthanize the mice.

-

Cannulate the trachea and lavage the lungs with ice-cold PBS (e.g., 3 x 0.5 mL).

-

Centrifuge the bronchoalveolar lavage fluid (BALF) to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

7. Cytokine Analysis:

-

Use the supernatant from the BALF to measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) using enzyme-linked immunosorbent assay (ELISA) kits.

8. Histological Analysis:

-

After BAL, perfuse the lungs with PBS and then fix with 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess mucus production and goblet cell hyperplasia.

Experimental Workflow

The following diagram illustrates the key steps in the ovalbumin-induced asthma model for testing this compound.

Quantitative Data Presentation

Due to the absence of publicly available in vivo studies on this compound in asthma models, it is not possible to present quantitative data in tabular format at this time. The experimental protocol provided above outlines the necessary steps to generate such data. Should research be conducted using this or a similar protocol, the following tables would be appropriate for summarizing the findings.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

| Treatment Group | PC200 (mg/mL) |

| Control (PBS) | |

| OVA + Vehicle | |

| OVA + Acitazanolast (Low Dose) | |

| OVA + Acitazanolast (High Dose) | |

| OVA + Dexamethasone |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |

| Control (PBS) | |||||

| OVA + Vehicle | |||||

| OVA + Acitazanolast (Low Dose) | |||||

| OVA + Acitazanolast (High Dose) | |||||

| OVA + Dexamethasone |

Table 3: Effect of this compound on Th2 Cytokine Levels in BALF

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Control (PBS) | |||

| OVA + Vehicle | |||

| OVA + Acitazanolast (Low Dose) | |||

| OVA + Acitazanolast (High Dose) | |||

| OVA + Dexamethasone |

Conclusion

This compound holds promise as a therapeutic agent for asthma due to its mechanism as a mast cell stabilizer. The inhibition of calcium influx into mast cells provides a clear rationale for its potential to attenuate the allergic inflammatory cascade. The provided experimental protocol for an ovalbumin-induced murine asthma model offers a robust framework for the in vivo evaluation of this compound's efficacy. Future studies employing such models are necessary to generate the quantitative data required to fully characterize its anti-asthmatic properties and to support its further clinical development.

References

- 1. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]

Acitazanolast Hydrate: A Technical Overview for Drug Development Professionals

An in-depth guide to the chemical structure, properties, and mechanism of action of the mast cell stabilizer, Acitazanolast hydrate (B1144303).

Introduction

Acitazanolast hydrate is an anti-allergic agent currently investigated for its potential in treating conditions such as allergic rhinitis and asthma.[1] It functions as a mast cell stabilizer, inhibiting the release of histamine (B1213489) and other inflammatory mediators that trigger allergic symptoms. This technical document provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and example experimental protocols relevant to its development.

Chemical Structure and Properties

This compound is the monohydrate form of Acitazanolast. Its chemical identity and key properties are summarized below.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid;hydrate | [2] |

| Synonyms | Acitazanolast monohydrate, Zepelin | [2] |

| CAS Number | 1184521-48-9 | [2] |

| Molecular Formula | C₉H₉N₅O₄ | [2] |

| Molecular Weight | 251.20 g/mol | [2] |

| Solubility | Data not available in searched resources. | |

| Melting Point | Data not available in searched resources. | |

| pKa | Data not available in searched resources. |

Mechanism of Action: Mast Cell Stabilization

This compound exerts its anti-allergic effects by stabilizing mast cells, which are key players in the allergic cascade. Upon exposure to an allergen, mast cells degranulate, releasing a flood of inflammatory mediators like histamine. This compound inhibits this degranulation process.

The proposed mechanism involves the inhibition of calcium ion influx into mast cells.[1] An increase in intracellular calcium is a critical trigger for mast cell degranulation. By preventing this calcium surge, this compound effectively blocks the release of histamine and other pro-inflammatory substances, thereby mitigating the symptoms of an allergic reaction.[1]

Below is a diagram illustrating the IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.

Caption: IgE-Mediated Mast Cell Degranulation and Inhibition by this compound.

Experimental Protocols

Example Synthesis of a Tetrazole-Containing Compound

The synthesis of tetrazole-containing compounds often involves the cyclization of a nitrile with an azide (B81097) source. A general, hypothetical multi-step synthesis for a compound structurally related to Acitazanolast is outlined below.

Disclaimer: This is a hypothetical synthesis and has not been validated for Acitazanolast.

Step 1: Synthesis of 3-cyanobenzoyl chloride

-

To a solution of 3-cyanobenzoic acid in thionyl chloride, add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain 3-cyanobenzoyl chloride.

Step 2: Synthesis of N-(3-cyanophenyl)oxamic acid

-

Dissolve 3-aminobenzonitrile (B145674) in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Cool the solution to 0°C and add oxalyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by recrystallization to yield N-(3-cyanophenyl)oxamic acid.

Step 3: Synthesis of Acitazanolast from N-(3-cyanophenyl)oxamic acid

-

Dissolve N-(3-cyanophenyl)oxamic acid in a suitable solvent such as DMF.

-

Add sodium azide and ammonium (B1175870) chloride.

-

Heat the reaction mixture at 120°C for 24 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter and wash the solid with water to obtain Acitazanolast.

Step 4: Formation of this compound

-

Dissolve the synthesized Acitazanolast in a minimal amount of hot water.

-

Allow the solution to cool slowly to room temperature.

-

Collect the resulting crystals by filtration and dry under vacuum to obtain this compound.

Example RP-HPLC Method for Quantification

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for determining the purity and concentration of this compound in bulk drug substance and pharmaceutical formulations. The following is a representative RP-HPLC method.

Disclaimer: This is a generic RP-HPLC method and would require optimization and validation for this compound.

Table 2: Example RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation Parameters: The method would need to be validated according to ICH guidelines, assessing parameters such as:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

References

Acitazanolast hydrate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acitazanolast hydrate (B1144303), a compound of interest in pharmaceutical research and development. This document collates critical chemical and physical data, and will delve into its mechanism of action and relevant experimental data to support further investigation and application.

Core Chemical and Physical Properties

Acitazanolast is an anti-allergic agent and a leukotriene D4 antagonist.[1] For clarity in research and documentation, it is crucial to distinguish between the anhydrous form and its hydrate.

| Property | Acitazanolast (Anhydrous) | Acitazanolast Hydrate |

| CAS Number | 114607-46-4[1][2] | 1184521-48-9[3][4] |

| Molecular Formula | C9H7N5O3[1] | C9H7N5O3 · H2O[5] |

| Molecular Weight | 233.18 g/mol [1][4] | 251.20 g/mol [3][5] |

| Synonyms | 3'-(1H-TETRAZOL-5-YL)OXANILIC ACID | Zepelin[3][5] |

| UNII | 99Y8VJ356G | U6SU9ZSU4K[3] |

Experimental Protocols & Signaling Pathways

Further investigation into the experimental methodologies and the specific signaling pathways modulated by this compound is ongoing. This section will be populated with detailed protocols and visual diagrams as data becomes available through continued research.

To illustrate the logical flow of a typical drug discovery and analysis pipeline, the following diagram is provided.

Caption: A generalized workflow for drug discovery and development.

Further updates to this guide will include specific signaling pathway diagrams for this compound, detailing its mechanism of action at a molecular level, and comprehensive experimental protocols derived from peer-reviewed literature.

References

Early-Phase Research on Acitazanolast Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast hydrate (B1144303), also known by its trade name Zepelin® in Japan, is a mast cell stabilizer developed for the treatment of allergic inflammatory conditions.[1][2] It is the active metabolite of Tazanolast, an oral anti-allergic drug.[1] Acitazanolast hydrate has been approved in Japan as an ophthalmic solution for the treatment of allergic conjunctivitis.[3][4] This technical guide provides an in-depth overview of the early-phase research on this compound, focusing on its pharmacological properties, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its anti-allergic effects primarily by inhibiting the degranulation of mast cells, a critical event in the type I hypersensitivity reaction.[1][5][6] The proposed mechanism of action involves the following key steps:

-

Inhibition of Calcium Influx: Upon allergen binding to IgE receptors on the mast cell surface, a signaling cascade is initiated, leading to an influx of extracellular calcium ions. This increase in intracellular calcium is a crucial trigger for mast cell degranulation. This compound is believed to block calcium channels, thereby preventing this influx.[5][6]

-

Suppression of Phosphatidylinositol Turnover: this compound has been shown to inhibit the turnover of phosphatidylinositol in the mast cell membrane, a key step in the signaling pathway that leads to the release of intracellular calcium stores and the activation of protein kinase C.[1]

-

Inhibition of Mediator Release: By stabilizing mast cells, this compound effectively prevents the release of a variety of pro-inflammatory mediators, including histamine, leukotrienes (LTD4, LTB4), and platelet-activating factor (PAF).[1] Notably, in preclinical studies, it has demonstrated a more potent inhibitory effect on the release of leukotrienes and PAF compared to other mast cell stabilizers like sodium cromoglicate (DSCG), tranilast, and ketotifen.[1]

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

Caption: Signaling pathway of mast cell degranulation and points of inhibition by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy in Experimental Allergic Conjunctivitis (Guinea Pig Model)

| Concentration | Inhibition of Pigment Leakage | Statistical Significance |

| 0.03% | Concentration-dependent | - |

| 0.1% | Concentration-dependent | - |

| 0.3% | Significant Inhibition | p < 0.01 (vs. control) |

| 1% | Significant Inhibition | p < 0.01 (vs. control) |

Data sourced from the Zepelin® ophthalmic solution interview form.[4]

Table 2: In Vitro Inhibition of Mediator Release

| Mediator | Cell Type | Potency Comparison |

| Histamine | Rat Peritoneal Mast Cells | Concentration-dependent inhibition |

| Leukotrienes (LTD4, LTB4) | Rat Peritoneal Mast Cells, Guinea Pig Lung Slices | More potent than DSCG, tranilast, and ketotifen |

| Platelet-Activating Factor (PAF) | Rat Peritoneal Mast Cells, Guinea Pig Lung Slices | More potent than DSCG, tranilast, and ketotifen |

Data sourced from the Zepelin® ophthalmic solution interview form.[1]

Quantitative Clinical Data

The following tables present the key findings from clinical trials of this compound ophthalmic solution.

Table 3: Phase III Clinical Trial Results in Allergic Conjunctivitis (Japan)

| Treatment Group | Number of Patients (n) | Final Overall Improvement Rate ("Improved" or better) |

| This compound 0.1% | 78 | 66.7% |

| Sodium Cromoglicate 2% | 89 | 53.9% |

Data from a double-blind comparative study over 28 days.[7]

Table 4: Summary of Clinical Efficacy in Allergic Conjunctivitis (Phase II & III)

| Number of Patients (n) | Overall Improvement Rate ("Improved" or better) |

| 210 | 69.0% |

Data sourced from the Zepelin® ophthalmic solution PMDA review.[1]

Table 5: Human Pharmacokinetics (Ophthalmic Administration)

| Number of Subjects (n) | Dose | Plasma Concentration at 30 min post-dose |

| 6 (Healthy Adult Males) | 0.01%, 0.1%, or 1.0% solution, 2 drops, 4 times/day | Below detection limit (0.02 µg/mL) |

Data from a short-term and a 7-day repeated instillation study.[3][8]

Table 6: Ocular Distribution in Rabbits (0.11% ¹⁴C-labeled this compound)

| Tissue | Time to Maximum Concentration (Tmax) |

| Conjunctiva (bulbar and palpebral) | 5 minutes |

| Eyelids | 5 minutes |

| Cornea | 30 minutes |

Data sourced from the Zepelin® ophthalmic solution package insert.[3][7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the early-phase research of this compound. These protocols are based on standard pharmacological assays and the information available from regulatory documents.

Experimental Workflow: Preclinical Evaluation

Caption: Logical workflow for the preclinical and early-phase clinical evaluation of this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

-

Principle: This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, which serves as an indicator of degranulation. The inhibitory effect of this compound on this process is measured.

-

Methodology:

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured in appropriate media.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).

-

Stimulation: Degranulation is induced by adding DNP-human serum albumin (HSA). A positive control (e.g., a calcium ionophore like A23187) and a negative control (unstimulated cells) are included.

-

Quantification: After incubation, the cell supernatant is collected. The activity of β-hexosaminidase in the supernatant is determined by measuring the cleavage of a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) spectrophotometrically.

-

Data Analysis: The percentage of inhibition of β-hexosaminidase release by this compound is calculated relative to the stimulated control.

-

Calcium Influx Assay

-

Principle: This assay measures the change in intracellular calcium concentration in mast cells upon stimulation. A fluorescent calcium indicator dye is used, and the effect of this compound on the stimulus-induced calcium influx is quantified.

-

Methodology:

-